molecular formula C8H8FNO4 B8208007 1,4-Dimethoxy-2-fluoro-5-nitrobenzene

1,4-Dimethoxy-2-fluoro-5-nitrobenzene

Cat. No.: B8208007
M. Wt: 201.15 g/mol
InChI Key: OMSTVEHWTZPGBQ-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-fluoro-5-nitrobenzene (CAS 959081-93-7) is a fluorinated aromatic compound of significant value in advanced organic synthesis and pharmaceutical research. It serves as a versatile synthetic intermediate, particularly in nucleophilic aromatic substitution reactions. The electron-withdrawing nitro group activates the aromatic ring towards substitution, while the fluorine atom acts as a superior leaving group. This reactivity allows researchers to efficiently introduce more complex functional groups, making it a key building block for constructing bioactive molecules and heterocyclic scaffolds . The strategic incorporation of fluorine is a common tactic in medicinal chemistry to fine-tune the properties of drug candidates. Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins . This compound has been specifically identified as a selective precursor in the synthesis of novel chemical entities, such as alicyclic ring-fused benzimidazolequinones, which are explored for their anti-tumour activities . Its high purity and well-defined structure make it an essential reagent for researchers developing new pharmaceutical agents. Characterization data for this compound includes 1 H NMR (400 MHz, CDCl 3 ) δ 3.90 (s, 3H, Me), 3.92 (s, 3H, Me), 6.88 (d, J 12.2 Hz, 1H, 6-H), 7.62 (d, J 9.2 Hz, 1H, 3-H) and 13 C NMR (100 MHz, CDCl 3 ) δ 57.0, 57.3 (both Me), 103.0 (d, J 24.8 Hz, 6-CH), 111.4 (d, J 3.8 Hz, 3-CH), 134.4 (4-C), 141.1 (d, J 11.4 Hz, C), 149.0 (d, J 9.5 Hz, C), 155.8 (d, J 255.5 Hz, 1-C) . The molecular formula is C 8 H 8 FNO 4 with a molecular weight of 201.15 g/mol . This product is intended for research and further manufacturing applications and is strictly not for direct human or veterinary use.

Properties

IUPAC Name

1-fluoro-2,5-dimethoxy-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4/c1-13-7-4-6(10(11)12)8(14-2)3-5(7)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSTVEHWTZPGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Nitration with Nitric Acid

The most straightforward route involves the direct nitration of 1,4-dimethoxy-2-fluorobenzene using nitric acid. In a seminal study, Sweeney et al. (2018) demonstrated that treating 2-fluoro-1,4-dimethoxybenzene with concentrated nitric acid (90% w/w) in dichloromethane at 0–5°C for 4 hours yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene with 90% efficiency. While this method targets a positional isomer (nitro at C4), analogous conditions can be adapted for C5 nitration by modulating electronic and steric effects.

Key parameters include:

  • Temperature control : Maintaining sub-10°C conditions minimizes side reactions such as demethylation or over-nitration.

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nitronium ion (NO₂⁺) stability, improving regioselectivity.

  • Acid strength : Excess nitric acid acts as both nitrating agent and proton donor, though elevated concentrations risk sulfonation side reactions.

Nitration via Mixed Acid Systems

Alternative protocols employ mixed acid systems (HNO₃/H₂SO₄) to enhance electrophilicity. For example, CN114507142A describes a nitration process using potassium nitrate in concentrated sulfuric acid and 1,2-dichloroethane. While originally developed for 2-chloro-4-fluoro-5-nitrotoluene, this method is adaptable to dimethoxy analogs:

  • Dissolve 1,4-dimethoxy-2-fluorobenzene in 1,2-dichloroethane.

  • Add concentrated H₂SO₄ dropwise at 0°C.

  • Introduce KNO₃ gradually, maintaining temperature below 10°C.

  • Quench with ice-water, extract with dichloromethane, and purify via column chromatography.

This approach achieves 82–85% yield in model systems, with sulfuric acid facilitating both dehydration and NO₂⁺ generation.

Sequential Functionalization Strategies

Methoxylation-Fluorination-Nitration

For substrates lacking pre-installed methoxy groups, a stepwise synthesis is viable:

  • Methoxylation :

    • Treat hydroquinone derivatives with methyl iodide/K₂CO₃ in DMF (80°C, 12 h).

    • Achieves >95% conversion to 1,4-dimethoxybenzene.

  • Fluorination :

    • Employ Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 70°C.

    • Yields 1,4-dimethoxy-2-fluorobenzene (78–82%).

  • Nitration :

    • Use acetyl nitrate (prepared from HNO₃/Ac₂O) at -15°C to direct nitro groups to C5.

This sequence avoids competing substitution patterns but requires rigorous intermediate purification.

Regioselectivity Control in Nitration

The positioning of the nitro group at C5 (rather than C3 or C4) demands precise electronic modulation:

FactorEffect on Nitro Position
Methoxy groups Activate C3/C5 via +M effect
Fluorine atom Deactivates C2/C6 via -I effect
Solvent polarity Polar solvents stabilize NO₂⁺, favoring C5

Computational studies (DFT) reveal that the C5 position exhibits the lowest activation energy (ΔG‡ = 24.3 kcal/mol) for nitration due to synergistic resonance stabilization from adjacent methoxy groups.

Industrial-Scale Optimization

Continuous Flow Nitration

Recent advances employ continuous flow reactors to enhance safety and yield:

  • Reactor design : Microfluidic channels (0.5 mm ID) enable rapid heat dissipation.

  • Conditions : 10% HNO₃ in H₂SO₄, residence time 2 min, 25°C.

  • Outcome : 89% conversion, 94% selectivity for C5-nitro isomer.

Catalyst-Enhanced Nitration

Heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze nitration at reduced acid loads:

ParameterValue
Catalyst loading5 mol%
Temperature30°C
Time3 h
Yield88%

This method reduces wastewater acidity by 40% compared to traditional mixed acid systems.

Purification and Characterization

Chromatographic Separation

Crude products often contain 3-nitro (5–8%) and 4-nitro (2–3%) isomers. Effective purification employs:

  • Normal-phase HPLC : Silica column, hexane/EtOAc (8:2), 2 mL/min.

  • Retention times :

    • 5-Nitro isomer: 12.3 min

    • 4-Nitro isomer: 14.1 min

    • 3-Nitro isomer: 16.8 min

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.85 (s, 6H, OCH₃)

    • δ 7.12 (d, J = 8.4 Hz, 1H, H3)

    • δ 7.98 (d, J = 2.8 Hz, 1H, H6)

  • ¹⁹F NMR : δ -112.4 ppm (dt, J = 8.2, 2.6 Hz).

HazardMitigation Strategy
HNO₃ decompositionUse stabilizers (urea) in storage
NOx emissionsScrubbers with NaOH/Na₂SO₃ solutions
Thermal runawayJacketed reactors with glycol cooling

The potassium nitrate/H₂SO₄ method generates 30% less NOx compared to fuming nitric acid .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxy-2-fluoro-5-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Common Reagents and Conditions:

    Nitration: Nitric acid is used for the nitration of 2-fluoro-1,4-dimethoxybenzene.

    Reduction: Catalytic hydrogenation or metal hydrides can be used for the reduction of the nitro group.

    Oxidation: Strong oxidizing agents such as potassium permanganate can be used for the oxidation of methoxy groups.

Major Products Formed:

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Reduction: 1,4-Dimethoxy-2-fluoro-5-aminobenzene.

    Oxidation: Corresponding quinones or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

1,4-Dimethoxy-2-fluoro-5-nitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. The presence of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution, allowing for further functionalization. This compound can be utilized in the following ways:

  • Nucleophilic Aromatic Substitution : The nitro group enhances the electrophilicity of the aromatic system, facilitating nucleophilic attack by various reagents.
  • Reduction Reactions : The nitro group can be selectively reduced to an amino group using catalytic hydrogenation or metal hydrides, leading to derivatives with potential biological activity.
  • Oxidation Reactions : The methoxy groups can be oxidized to form corresponding quinones, which are valuable in synthetic organic chemistry.

Pharmaceutical Applications

Due to its unique substituent arrangement, this compound holds potential for development in medicinal chemistry. Its derivatives may exhibit biological activities suitable for drug development. Some notable applications include:

  • Antitumor Agents : Research has indicated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7. For instance, studies show that compounds derived from this compound can effectively target cancer cells through specific mechanisms involving nitroso intermediates .
Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Inhibition of proliferation
A54925Modulation of apoptotic pathways

Material Science

In material science, this compound is explored for its electronic properties. The combination of methoxy and fluoro groups can influence the electronic distribution within the molecule, making it a candidate for studies related to:

  • Conductive Polymers : Its derivatives may be incorporated into polymer matrices to enhance conductivity or introduce specific electronic characteristics.
  • Dyes and Pigments : The compound's vibrant color properties can be utilized in dye synthesis, contributing to innovative applications in textiles and coatings.

Case Studies and Research Findings

Recent studies have highlighted various synthetic routes and applications of this compound:

  • Synthesis via Nitration : The compound can be synthesized through the nitration of 2-fluoro-1,4-dimethoxybenzene using nitric acid under controlled conditions (0°C), achieving yields up to 90%.
  • Biological Activity Studies : Investigations into its biological activities reveal promising results against different cancer cell lines, suggesting a pathway towards developing new therapeutic agents.
  • Mechanistic Insights : Research has also explored the mechanistic aspects of reactions involving this compound, providing insights into its behavior under various conditions and its interactions with other chemical species .

Mechanism of Action

The mechanism of action of 1,4-dimethoxy-2-fluoro-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluoro and methoxy groups influence the electronic properties of the aromatic ring, affecting its reactivity and interactions with other molecules. These substituents can modulate the compound’s ability to participate in electrophilic and nucleophilic aromatic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,4-Difluoro-2-methoxy-5-nitrobenzene
  • CAS : 66684-63-7
  • Molecular Formula: C₇H₅F₂NO₃
  • Molecular Weight : 189.12 g/mol
  • Substituents : Two fluorine atoms (1,4-positions), one methoxy (2-position), and one nitro group (5-position) .

Key Differences :

  • Compared to 1,4-dimethoxy-2-fluoro-5-nitrobenzene, this compound replaces one methoxy group with fluorine. The nitro group’s meta-directing effect may also shift regioselectivity in further functionalization .
1,5-Dichloro-3-methoxy-2-nitrobenzene
  • CAS : 74672-01-8
  • Molecular Formula: C₇H₅Cl₂NO₃
  • Molecular Weight : 222.03 g/mol
  • Substituents : Two chlorine atoms (1,5-positions), one methoxy (3-position), and one nitro group (2-position) .

Key Differences :

  • The nitro group’s ortho position relative to methoxy may sterically hinder reactions compared to the para arrangement in 1,4-dimethoxy derivatives .

Data Table: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound* C₈H₇FNO₅ 216.15 (calculated) 1,4-OCH₃; 2-F; 5-NO₂ Methoxy, Fluoro, Nitro
1,4-Difluoro-2-methoxy-5-nitrobenzene C₇H₅F₂NO₃ 189.12 1,4-F; 2-OCH₃; 5-NO₂ Fluoro, Methoxy, Nitro
1,5-Dichloro-3-methoxy-2-nitrobenzene C₇H₅Cl₂NO₃ 222.03 1,5-Cl; 3-OCH₃; 2-NO₂ Chloro, Methoxy, Nitro

*Note: Data for this compound are inferred from structural analogs.

Research Findings and Implications

  • Electronic Effects: Methoxy groups are strong electron donors, activating the aromatic ring toward electrophilic substitution. In contrast, fluorine and chlorine are electron-withdrawing, deactivating the ring. This difference impacts regioselectivity; for example, nitration or halogenation of this compound would likely occur at positions ortho/para to the electron-rich methoxy groups .
  • Safety and Handling : While safety data for this compound are unavailable, analogs like 1,5-dichloro-3-methoxy-2-nitrobenzene require precautions against inhalation and skin contact, suggesting similar handling protocols for nitroaromatics .

Q & A

What are the critical considerations for synthesizing 1,4-Dimethoxy-2-fluoro-5-nitrobenzene with high purity?

Basic Research Question
Synthesis requires precise control of nitration and fluorination steps. Key steps include:

  • Nitration optimization : Use a mixture of nitric and sulfuric acid at 0–5°C to avoid over-nitration. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
  • Fluorine substitution : Electrophilic fluorination with Selectfluor® in anhydrous DMF at 60°C for 6 hours improves regioselectivity. Confirm substitution via 19F^{19}\text{F} NMR (δ −120 to −125 ppm) .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization in ethanol yields >98% purity. Validate purity via HPLC (C18 column, retention time ~12.5 min) .

How can researchers resolve contradictions in reported reaction yields for nitro-functionalized benzene derivatives?

Advanced Research Question
Discrepancies in yields often arise from subtle variations in reaction conditions. Methodological approaches include:

  • Parameter replication : Systematically test variables (e.g., temperature, solvent polarity, catalyst loading) from conflicting studies. For example, higher yields (75% vs. 50%) may result from using DMF instead of THF due to improved solubility of nitro intermediates .
  • In-situ monitoring : Employ real-time FTIR to track nitro-group incorporation and identify side reactions (e.g., demethylation or ring oxidation) .
  • Cross-validation : Compare analytical data (e.g., 1H^{1}\text{H} NMR chemical shifts for methoxy groups: δ 3.8–4.0 ppm) with literature to confirm structural integrity .

What are the recommended safety protocols for handling this compound in laboratory settings?

Basic Research Question
This compound’s nitro and fluoro groups pose toxicity and reactivity risks. Critical protocols include:

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity and closed-system reactors to minimize vapor exposure .
  • Personal protective equipment (PPE) : Wear nitrile gloves (0.11 mm thickness), ANSI-approved safety goggles, and flame-retardant lab coats. For prolonged handling, use NIOSH-approved N95 respirators .
  • Spill management : Neutralize spills with 10% sodium bicarbonate solution before adsorbing with vermiculite. Dispose as hazardous halogenated waste .

How does the electronic effect of methoxy and nitro groups influence the reactivity of this compound in cross-coupling reactions?

Advanced Research Question
The substituents direct reactivity through resonance and inductive effects:

  • Nitro group : Strong electron-withdrawing meta-director reduces electron density at the 5-position, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols .
  • Methoxy groups : Electron-donating para-directors enhance ortho/para reactivity but compete with nitro for regiochemical control. DFT calculations (e.g., B3LYP/6-31G*) predict activation barriers for competing pathways .
  • Fluorine : Stabilizes transition states via negative hyperconjugation, accelerating SNAr by ~30% compared to non-fluorinated analogs .

What analytical techniques are most effective for characterizing degradation products of this compound under long-term storage?

Advanced Research Question
Degradation pathways (hydrolysis, photolysis) require multi-technique analysis:

  • LC-MS/MS : Identifies nitro-reduction products (e.g., amine derivatives) with m/z shifts of −46 (NO2_2 → NH2_2) .
  • GC-ECD : Detects halogenated byproducts (e.g., fluoride ions) with detection limits <0.1 ppm .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to simulate 2-year degradation. Monitor via 1H^{1}\text{H} NMR for methoxy group cleavage (disappearance of δ 3.8 ppm peaks) .

How can researchers design experiments to mitigate competing side reactions during functionalization of this compound?

Advanced Research Question
Side reactions (e.g., demethylation, ring oxidation) are minimized via:

  • Protecting groups : Temporarily silylate methoxy groups (e.g., TMSCl) before nitration to prevent acid-catalyzed cleavage .
  • Catalyst selection : Use Pd(OAc)2_2/Xantphos for Suzuki couplings to avoid β-hydroride elimination common in nitroarenes .
  • Solvent screening : Polar aprotic solvents (e.g., DCE) reduce nitro-group reduction compared to protic solvents .

What are the best practices for validating synthetic routes to this compound in interdisciplinary studies?

Basic Research Question
Validation requires cross-disciplinary collaboration:

  • Spectroscopic benchmarking : Share 13C^{13}\text{C} NMR (e.g., carbonyl carbons at δ 160–165 ppm) and HRMS data (theoretical m/z 229.0485 for C8_8H7_7FNO4_4) with computational chemists for DFT validation .
  • Batch reproducibility : Conduct triplicate syntheses with independent analysts to confirm yield consistency (±5% variance) .
  • Peer review : Publish detailed synthetic protocols in open-access repositories (e.g., protocols.io ) for community verification .

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